molecular formula C25H32BrFN4O2 B12389849 2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide

2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide

Cat. No.: B12389849
M. Wt: 519.4 g/mol
InChI Key: AMXJMRXFZPRCQM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

MPCI undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

MPCI has a wide range of applications in scientific research, including:

Mechanism of Action

MPCI exerts its effects by selectively binding to melanocortin-4 receptors, thereby inhibiting their activity. This interaction affects various molecular pathways involved in energy homeostasis and appetite regulation. The compound’s ability to act as a pharmacological chaperone helps restore the function of defective receptors, making it a valuable tool in obesity research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MPCI include other melanocortin receptor antagonists and agonists, such as SHU9119 and AgRP (Agouti-related peptide) .

Uniqueness

What sets MPCI apart from these similar compounds is its high selectivity for melanocortin-4 receptors and its ability to function as a pharmacological chaperone. This unique property makes it particularly useful in studying receptor deficiencies and developing targeted therapies .

Properties

Molecular Formula

C25H32BrFN4O2

Molecular Weight

519.4 g/mol

IUPAC Name

2-[2-(5-bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide

InChI

InChI=1S/C25H32BrFN4O2/c1-3-31-13-11-17(12-14-31)16-29-25(28)30-24(32)21-5-4-6-22(27)20(21)9-7-18-15-19(26)8-10-23(18)33-2/h4-6,8,10,15,17H,3,7,9,11-14,16H2,1-2H3,(H3,28,29,30,32)

InChI Key

AMXJMRXFZPRCQM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CN=C(N)NC(=O)C2=C(C(=CC=C2)F)CCC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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